![molecular formula C14H16N4O B6577080 2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile CAS No. 2097898-02-5](/img/structure/B6577080.png)
2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile
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Overview
Description
2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile, also known as 2-CPCPC, is a synthetic organic compound with a wide range of applications in the fields of science, medicine, and engineering. It is a versatile compound with a wide range of potential uses, from its use as a precursor in the synthesis of other compounds to its role as a catalyst in various reactions. 2-CPCPC has been studied extensively in recent years, with researchers exploring its potential applications in the fields of biochemistry, physiology, and pharmacology. We will also explore potential future directions for the use of 2-CPCPC.
Scientific Research Applications
2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of other compounds, such as 3-hydroxy-2-cyclopropanecarboxylic acid, as well as in the study of the mechanisms of various biochemical and physiological processes. Its versatility and stability make it an ideal compound for use in the laboratory.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
They do this by binding to the active site of the enzyme, preventing it from hydrolyzing acetylcholine .
Biochemical Pathways
Inhibition of ache, as seen in similar compounds, would result in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Result of Action
The inhibition of ache by similar compounds can lead to enhanced cholinergic neurotransmission, which could have potential therapeutic effects in conditions characterized by decreased cholinergic activity, such as alzheimer’s disease .
Advantages and Limitations for Lab Experiments
The use of 2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile in laboratory experiments has both advantages and limitations. One of the major advantages of 2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile is its stability, which makes it an ideal compound for use in the laboratory. In addition, it is relatively easy to synthesize, making it a cost-effective option for researchers. However, the mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile is not fully understood, which can limit its use in certain experiments.
Future Directions
Given its stability, versatility, and potential applications in the fields of biochemistry, physiology, and pharmacology, there are numerous potential future directions for the use of 2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile. It could be used in the development of new drugs or treatments for various diseases, as well as in the study of biochemical and physiological processes. In addition, its ability to inhibit certain enzymes could be explored further, with potential applications in the development of new inhibitors or catalysts. Finally, its potential use as a precursor in the synthesis of other compounds could be explored, with potential applications in the development of new materials or compounds.
Synthesis Methods
2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile can be synthesized via a two-step process. The first step involves the reaction of 4-hydroxy-2-cyclopropanecarboxylic acid with piperazine, which yields the cyclopropyl piperazine intermediate. This intermediate is then reacted with carbonitrile to form 2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile. This synthesis method has been demonstrated to be efficient and reliable, and has been used to synthesize large quantities of 2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile.
properties
IUPAC Name |
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-10-11-3-4-16-13(9-11)17-5-7-18(8-6-17)14(19)12-1-2-12/h3-4,9,12H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULRPSLMRIAHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile |
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